

Irgacure 819 photoinitiator mechanism of action

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Compound of Interest

Compound Name: *Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide*

Cat. No.: B061975

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An In-depth Technical Guide to the Mechanism of Action of Irgacure 819

Introduction

Irgacure 819, chemically known as **Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide**, is a highly efficient and versatile Type I photoinitiator used to initiate the radical polymerization of unsaturated resins upon exposure to UV and visible light.[1][2][3] As a member of the bis(acyl)phosphine oxide (BAPO) class, it undergoes a Norrish Type I photocleavage reaction, generating free radicals that drive the rapid curing (polymerization) of various monomer and oligomer systems.[4] Its unique absorption characteristics, extending into the visible light spectrum, and its photobleaching properties make it exceptionally suitable for curing pigmented, opaque, and thick-section formulations.[2][5][6] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Properties and Specifications

Irgacure 819 is a pale yellow powder with excellent solubility in many common organic solvents and monomers.[1][7][8] Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
Chemical Name	Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide	[1][2]
CAS Number	162881-26-7	[1]
Molecular Formula	C ₂₆ H ₂₇ O ₃ P	[1]
Molecular Weight	418.46 g/mol	[2][7]
Appearance	Light yellow powder	[1][2][7]
Melting Point	127-135 °C	[1][2][7]
Absorption Maxima (λ_{max})	~295 nm and ~370 nm (in Methanol)	[1]
Effective Absorption Range	350-420 nm, extending up to 450 nm	[1][9]

Mechanism of Action: From Photon to Polymer

The photoinitiation mechanism of Irgacure 819 is a highly efficient multi-step process that begins with the absorption of light and culminates in the initiation of a polymer chain reaction. [10]

Step 1: Photoexcitation

Upon exposure to light within its absorption spectrum (typically UV-A and violet/blue light), the Irgacure 819 molecule absorbs a photon. [1][10] This absorption of energy promotes the molecule from its ground state (S_0) to an electronically excited singlet state (S_1).

Step 2: Intersystem Crossing (ISC)

Following initial excitation, the molecule rapidly undergoes intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S_1) to an excited triplet state (T_1). [11] This triplet state is relatively long-lived and is the primary precursor to the subsequent bond cleavage. [11]

Step 3: α -Cleavage

The defining characteristic of Irgacure 819 and other BAPO photoinitiators is their ability to undergo efficient α -cleavage.^{[4][12]} In this homolytic bond-breaking step, the energy of the excited triplet state leads to the cleavage of the carbon-phosphorus (C-P) bond.^{[9][13]} This fragmentation is extremely rapid and has a quantum yield approaching unity, meaning nearly every absorbed photon leads to a cleavage event.^[9]

Step 4: Free Radical Generation

The α -cleavage of a single Irgacure 819 molecule results in the formation of two distinct and highly reactive radical species: a phosphinoyl radical and a benzoyl radical.^{[5][9][13]}

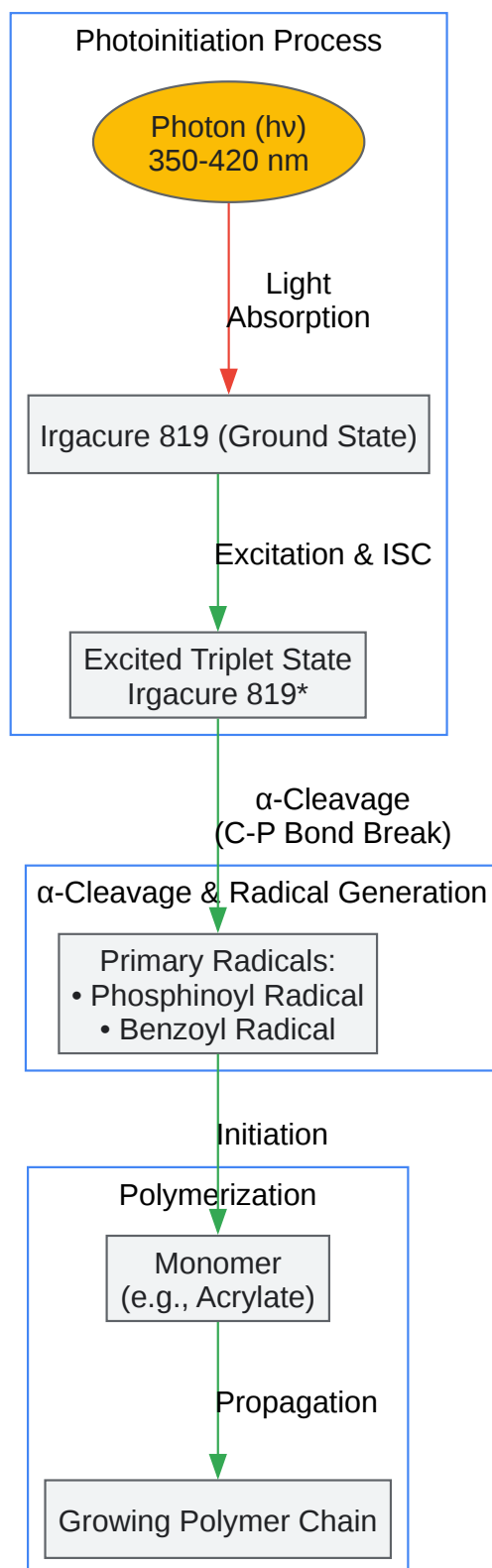
- Primary Cleavage:
 - Phenyl(2,4,6-trimethylbenzoyl)phosphinoyl radical
 - 2,4,6-Trimethylbenzoyl radical

A key advantage of Irgacure 819 is that the primary phosphinoyl radical can undergo a second α -cleavage, generating two additional radicals.^[5] This results in the potential for a single photoinitiator molecule to produce up to four initiating radicals, contributing to its high efficiency.^{[5][13]}

- Secondary Cleavage:
 - Phenylphosphinoyl radical
 - (Another) 2,4,6-Trimethylbenzoyl radical

Step 5: Initiation of Polymerization

Both the phosphinoyl and benzoyl radicals are capable of initiating polymerization.^[13] They achieve this by attacking the carbon-carbon double bonds (C=C) of monomer units, such as acrylates, transferring their radical state to the monomer and thereby starting the formation of a polymer chain.^[14] This chain reaction propagates rapidly, leading to the formation of a cross-linked polymer network, a process known as curing.



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Caption: Mechanism of action for Irgacure 819 photoinitiation.

Key Performance Advantages

Photobleaching

Irgacure 819 is a yellow powder due to its absorption of light in the visible spectrum.^[5] During the curing process, the chromophore responsible for this color is destroyed as the molecule fragments into radicals.^[5] This phenomenon, known as photobleaching, results in a colorless or non-yellowed final product, which is a significant advantage for applications involving white or clear coatings and inks.^{[1][5][15]}

Thick Section and Pigmented System Curing

The photobleaching effect also enhances curing performance in thick or highly pigmented systems.^{[2][5][6]} As the initiator at the surface is consumed and becomes transparent, light can penetrate deeper into the formulation, activating photoinitiator molecules in lower layers.^{[5][6]} This "through curing" capability is a hallmark of BAPO-type initiators.^{[2][5]}

Quantitative Performance Data

The practical application of Irgacure 819 often involves blending it with other photoinitiators to optimize for both surface and through-cure.^{[2][7]} Recommended concentrations vary by application.

Application Type	Recommended Concentration (% w/w)	Reference(s)
Clear Acrylate & UPES/Styrene Coatings	0.1 - 0.2% Irgacure 819 + 1 - 2% Irgacure 184	^{[2][7]}
White Acrylate & UPES/Styrene Coatings	0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 184	^{[2][7]}
Colored Acrylate Formulations	0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 651	^{[2][7]}
White Screen Printing Inks	0.5 - 1.5% Irgacure 819 + 1 - 2% Irgacure 184	^[2]
Glass Reinforced UPES/Styrene Prepregs	0.2 - 0.4% Irgacure 819	^[2]

Experimental Protocols

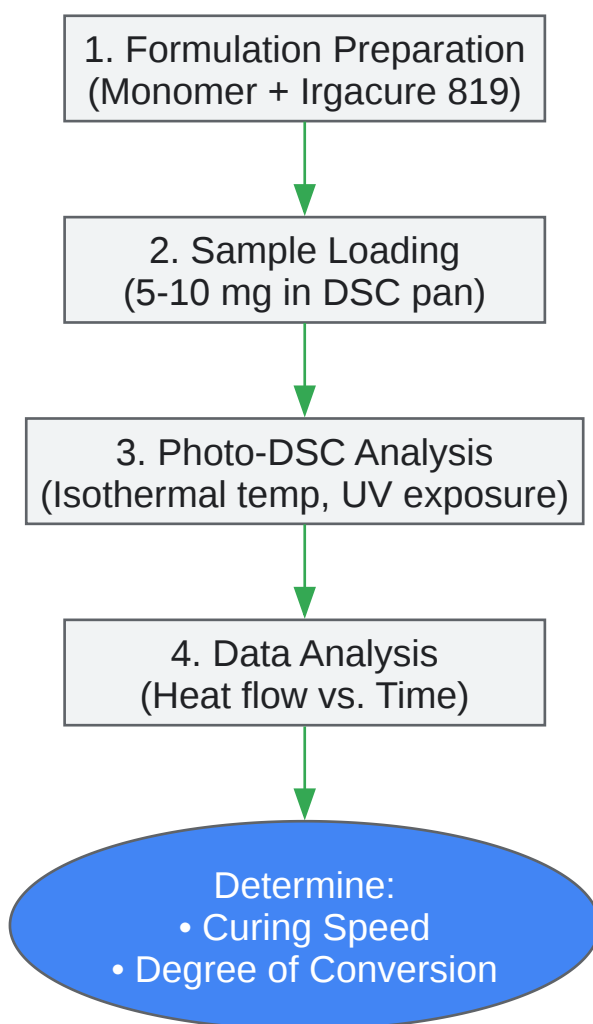
The study of photoinitiator mechanisms and efficiency relies on specialized analytical techniques. Time-resolved spectroscopy and electron spin resonance (ESR) are used for fundamental studies of radical generation, while photocalorimetry is common for evaluating practical curing performance.^{[11][16]}

Protocol: Evaluating Photopolymerization Kinetics using Photo-DSC

This protocol outlines a general method for assessing the curing speed and conversion of a formulation containing Irgacure 819 using Photo-Differential Scanning Calorimetry (Photo-DSC).

- Formulation Preparation:
 - Accurately weigh the desired amount of monomer/oligomer (e.g., Trimethylolpropane triacrylate, TMPTA) into a light-protected container (e.g., an amber vial).^[4]
 - Weigh and add the desired concentration of Irgacure 819 (e.g., 0.5% by weight).^[4]
 - Mix thoroughly until the photoinitiator is completely dissolved.^[4] Gentle warming (40-50°C) may be applied if necessary.^[4]
- Sample Preparation for DSC:
 - Place a small, precise amount of the liquid formulation (typically 5-10 mg) into an open aluminum DSC pan.
- Photo-DSC Analysis:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Equilibrate the cell at a constant, isothermal temperature (e.g., 25°C).
 - Expose the sample to a UV/Visible light source of a specific wavelength (e.g., 365 nm or 405 nm) and intensity. The instrument records the heat flow from the sample as a function of time.

- Data Interpretation:
 - The exothermic peak on the resulting thermogram represents the heat released during polymerization.
 - The total heat evolved (area under the curve) is proportional to the total degree of monomer conversion.
 - The time to reach the peak of the exotherm and the maximum rate of heat flow are key indicators of the curing speed and reactivity of the photoinitiator.[13]



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Caption: Experimental workflow for Photo-DSC analysis.

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